

A Comprehensive Toxicological Profile of 5-Hydroxymethylfurfural and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Hydroxymethylfurfural	
Cat. No.:	B1680220	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological studies on **5- Hydroxymethylfurfural** (5-HMF), a common heat-induced food contaminant, and its principal metabolites. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the metabolic and toxicological pathways to support risk assessment and inform future research.

Executive Summary

5-Hydroxymethylfurfural (5-HMF) is a heterocyclic organic compound formed from sugars during the Maillard reaction and caramelization processes in heated foods. While generally considered to have low acute toxicity, its metabolism can lead to the formation of reactive intermediates with potential genotoxic and carcinogenic effects. The primary metabolite of concern is 5-sulfoxymethylfurfural (SMF), which is formed via the sulfation of 5-HMF. Other major metabolites include 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA), which are generally considered detoxification products. This guide delves into the toxicological data available for 5-HMF and its key metabolites.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on 5-HMF and its metabolites.



Table 1: Acute and Subchronic Toxicity of 5-Hydroxymethylfurfural (5-HMF)

Species	Route of Administration	Parameter	Value	Reference
Rat	Oral	LD50	3100 mg/kg bw	[1]
Mouse	Oral	LD50	1910 mg/kg bw	[1]
Mouse	Oral	LD50	>2000 mg/kg bw	[1]
Rat	Oral (11 months)	NOAEL	80 mg/kg bw/day	[1]
Mouse	Oral (3 months)	NOAEL	94 mg/kg bw/day (5 days/week)	[1]

Table 2: Genotoxicity of 5-Hydroxymethylfurfural (5-HMF) and 5-Sulfoxymethylfurfural (SMF)



Test System	Compound	Metabolic Result Activation		Reference
Salmonella typhimurium (Ames test)	5-HMF	Without S9 mix Negative		[2]
Salmonella typhimurium (Ames test)	5-HMF	With SULT expressing Positive strains		[3][4]
Salmonella typhimurium TA100	SMF	-	Positive (dose- dependent)	[5]
Mouse Micronucleus Test	SMF	-	Positive	[1]
Human HepG2 cells (Comet assay)	5-HMF	-	Positive (at 7.87 to 25 mM)	[2]
V79 cells (HPRT assay)	5-HMF	-	Weakly mutagenic (at 120 mM)	[6]
Salmonella typhimurium (umu assay)	5-HMF	Without external activation	Genotoxic (at 16 mM)	[6]

Table 3: Carcinogenicity of **5-Hydroxymethylfurfural** (5-HMF) and its Metabolites



Species	Compound	Route of Administration	Findings	Reference	
Female Mice	5-HMF	Gavage (long- term)	Liver adenomas	[3]	
Rats and Mice	5-HMF	Gavage (long- term)	No induction of tumors or precursory stages	[3]	
Infant Male B6C3F1 Mice	5- Chloromethylfurf Topical ural		Strong hepatocarcinoge n	[5]	
Female B6C3F1 5-HMF Mice		Oral (2 years)	Increased incidence of hepatocellular adenomas (at 188 and 375 mg/kg)	[7]	

Table 4: Toxicity of 5-HMF Metabolites



Metabolite	Species	Route of Administrat ion	Parameter	Value/Effect	Reference
5- Sulfoxymethy Ifurfural (SMF)	FVB/N Mice	Intraperitonea I	LD50	~250 mg/kg (death after 5-11 days)	[8][9]
5- Sulfoxymethy Ifurfural (SMF)	FVB/N Mice	Intraperitonea I	Target Organ	Massive damage to proximal tubules	[8][9]
2,5- Furandicarbo xylic acid (FDCA)	Rat	Oral (90-day)	NOAEL	300 mg/kg bw/day	[10]
2,5- Furandicarbo xylic acid (FDCA)	-	In vitro	Genotoxicity	Negative in three tests	[10]

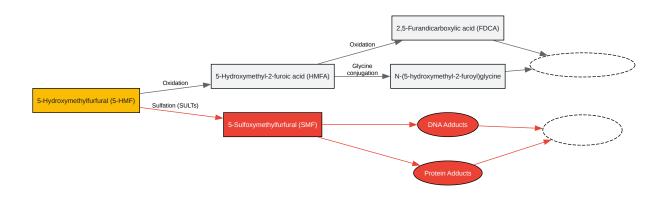
Metabolic Pathways and Bioactivation

The metabolic fate of 5-HMF is a critical determinant of its toxicity. The primary pathways involve oxidation and sulfation.

- Oxidation Pathway (Detoxification): The majority of ingested 5-HMF is rapidly oxidized to 5-hydroxymethyl-2-furoic acid (HMFA) and subsequently to 2,5-furandicarboxylic acid (FDCA).
 HMFA can also be conjugated with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine.
 These metabolites are readily excreted in the urine.[11][12]
- Sulfation Pathway (Bioactivation): A minor but toxicologically significant pathway involves the sulfation of the hydroxymethyl group of 5-HMF by sulfotransferases (SULTs), particularly SULT1A1 in humans, to form the reactive and electrophilic metabolite 5-sulfoxymethylfurfural (SMF).[5][8] SMF is considered the ultimate mutagenic and carcinogenic metabolite of 5-



HMF.[5][13] It can form adducts with DNA and proteins, leading to genotoxicity and cytotoxicity.



Click to download full resolution via product page

Caption: Metabolic pathways of **5-Hydroxymethylfurfural** (5-HMF).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited.

Acute Oral Toxicity (LD50) Determination

- Principle: To determine the median lethal dose (LD50) of a substance that causes death in 50% of a test animal population after a single oral administration.
- Animal Model: Typically rats or mice of a specific strain, age, and weight.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - 5-HMF is dissolved in a suitable vehicle (e.g., water, corn oil) and administered by oral gavage at various dose levels to different groups of animals.



- · A control group receives the vehicle only.
- Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
- Body weights are recorded periodically.
- At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
- The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Bacterial Reverse Mutation Assay (Ames Test)

- Principle: To assess the mutagenic potential of a substance by its ability to induce reverse
 mutations in histidine-requiring strains of Salmonella typhimurium.
- Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.
- Procedure:
 - The test substance (5-HMF or SMF) is incubated with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver). For substances like 5-HMF, specific SULT-expressing strains may be used.
 - The mixture is plated on a minimal agar medium lacking histidine.
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.
 - A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Test

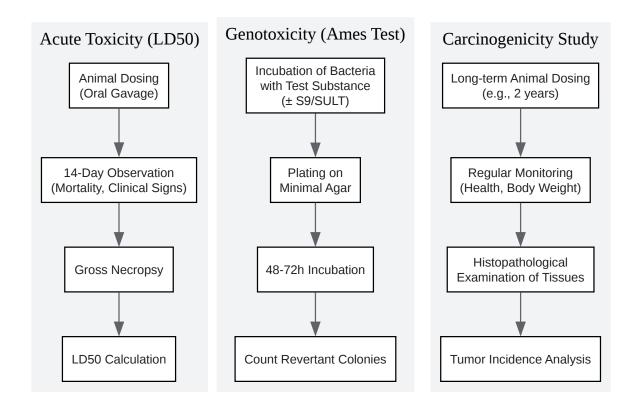
Foundational & Exploratory





- Principle: To detect chromosomal damage or damage to the mitotic apparatus by assessing the formation of micronuclei in erythrocytes of treated animals.
- Animal Model: Typically mice.
- Procedure:
 - Animals are administered the test substance (e.g., SMF), usually via intraperitoneal injection or oral gavage, at multiple dose levels.
 - Bone marrow or peripheral blood is collected at specific time points after treatment.
 - The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
 - The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis.
 - A significant, dose-related increase in the frequency of MN-PCEs indicates a genotoxic effect.





Click to download full resolution via product page

Caption: Generalized workflow for key toxicological assays.

Discussion and Conclusion

The toxicological profile of 5-HMF is complex. While the parent compound exhibits low acute toxicity, its metabolic activation to SMF raises concerns regarding its genotoxic and carcinogenic potential. The primary detoxification pathway through oxidation to HMFA and FDCA is efficient in rodents and humans.[11] However, the extent of the bioactivation to SMF in humans under normal dietary exposure levels remains an area of active research.



The available data suggest that at typical dietary intake levels, the risk to human health is likely low.[3] However, for individuals with high consumption of 5-HMF-rich foods, the safety margins may be reduced. Further research is warranted to better understand the factors influencing the balance between the detoxification and bioactivation pathways of 5-HMF in humans and to refine the risk assessment for this ubiquitous dietary compound. This guide serves as a foundational resource for professionals engaged in the safety evaluation of food components and the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicology and risk assessment of 5-Hydroxymethylfurfural in food PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conovehonakopci.cz [conovehonakopci.cz]
- 5. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethylfurfural: assessment of mutagenicity, DNA-damaging potential and reactivity towards cellular glutathione PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 | Semantic Scholar [semanticscholar.org]
- 10. Furan-2,5-dicarboxylic acid | EFSA [efsa.europa.eu]



- 11. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conversion of the common food constituent 5-hydroxymethylfurfural into a mutagenic and carcinogenic sulfuric acid ester in the mouse in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 5-Hydroxymethylfurfural and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680220#toxicological-studies-of-5-hydroxymethylfurfural-and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com